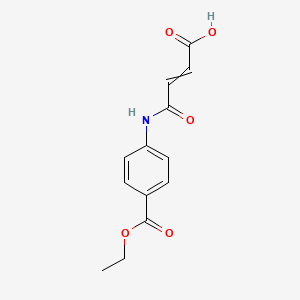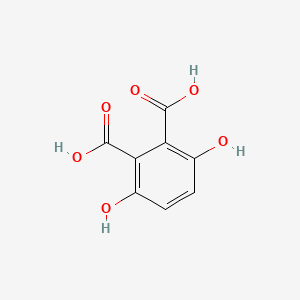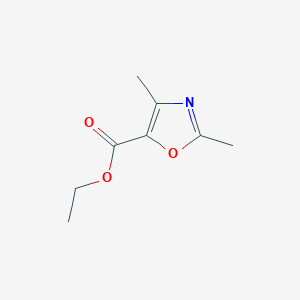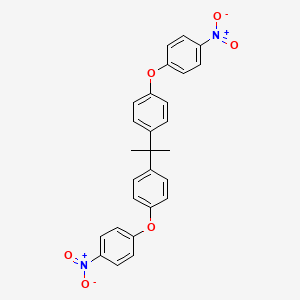
Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-
Overview
Description
It is widely used in various industrial applications, including the production of epoxy resins, polycarbonates, and flame retardants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- involves a multi-step process. One common method includes the reaction of 2,2-bis(4-hydroxyphenyl)propane with parachloronitrobenzene and anhydrous potassium carbonate in a system using N,N-dimethylformamide as a solvent and xylene as a dehydrating agent. The resulting product is then reduced using hydrazine hydrate and a Ni-B/C catalyst to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as complex-precipitation methods, helps in achieving electronic-grade monomer standards .
Chemical Reactions Analysis
Types of Reactions
Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate in the presence of a Ni-B/C catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Reduction: 2,2-bis(4-aminophenoxy)phenyl)propane.
Substitution: Depending on the nucleophile used, different substituted derivatives can be formed.
Scientific Research Applications
Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Investigated for its potential use in biological assays and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its structural properties.
Industry: Utilized in the production of flame retardants and other high-performance materials.
Mechanism of Action
The mechanism by which propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- exerts its effects is primarily through its interaction with various molecular targets. The nitro groups can undergo reduction to form amine groups, which can then participate in further chemical reactions. The compound’s structure allows it to interact with different pathways, making it versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A (BPA)
- Bisphenol S (BPS)
- Bisphenol F (BPF)
Comparison
While BPA, BPS, and BPF are primarily used in the production of plastics and resins, propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- offers enhanced properties for specialized applications such as flame retardants and high-performance materials.
Properties
IUPAC Name |
1-(4-nitrophenoxy)-4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXREYWRKNCCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066640 | |
| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20653-11-6 | |
| Record name | 1,1′-(1-Methylethylidene)bis[4-(4-nitrophenoxy)benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(4-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(4-nitrophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


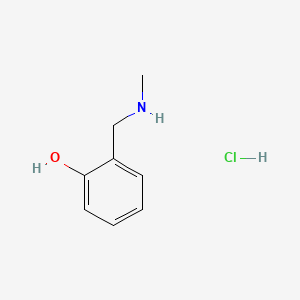
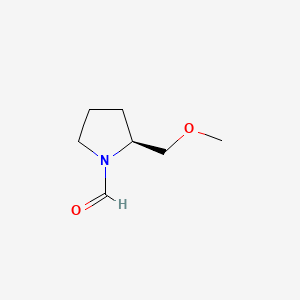
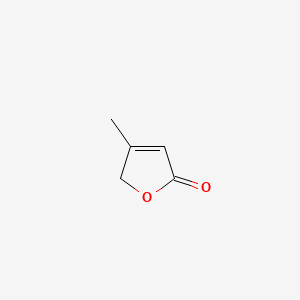
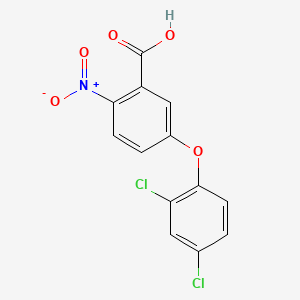
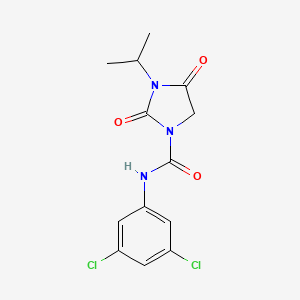
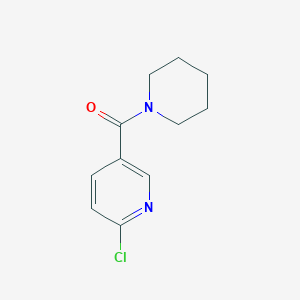
![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)



